![molecular formula C11H6FN3O3 B2835320 10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid CAS No. 1630763-70-0](/img/structure/B2835320.png)

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, it may be synthesized using methods similar to those used for related compounds. For instance, the Gould–Jacobs reaction is an organic synthesis method used for the preparation of quinolines and 4‐hydroxyquinoline derivatives .Scientific Research Applications

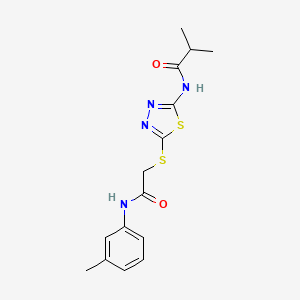

Synthesis and Selectivity in Drug Development

- The synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides has been explored for developing potent and selective Met kinase inhibitors. This research led to the identification of analogs with excellent in vivo efficacy and favorable pharmacokinetic and preclinical safety profiles, advancing one compound into phase I clinical trials due to its tumor stasis capabilities in a Met-dependent human gastric carcinoma xenograft model (Schroeder et al., 2009).

Antibacterial Activities

- The study on the synthesis of 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids revealed their significant in vitro antibacterial activity, particularly against Gram-positive organisms. This indicates the potential for designing novel antibacterial agents based on structural modifications at the 7-position of the quinolone scaffold (Cooper et al., 1990).

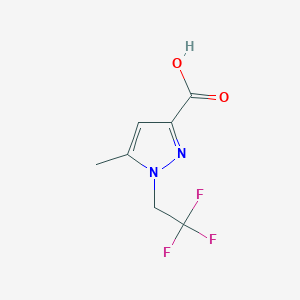

Fluorescent Dyes and Sensing Applications

- A study demonstrated the synthesis of highly fluorescent dyes containing a rigid six-ringed pyrazoolympicene backbone. These compounds exhibited bright fluorescence in solution and weak fluorescence in solid state, suggesting their potential use in sensing strongly acidic environments due to their weak base behavior and significant changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).

Antiviral Agents

- Research on fluorinated imidazoles demonstrated their potential as antiviral agents due to their inhibitory effects on viral cytopathogenicity across various major virus groups. These compounds, through inhibition of nucleic acid synthesis in the infected cell, may offer broad-spectrum antiviral activity (De Cercq & Luczak, 1975).

Antimycobacterial Activity

- Novel derivatives of ofloxacin have been synthesized and evaluated for their antimycobacterial activities, demonstrating significant in vitro and in vivo efficacy against Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential for developing new therapeutic agents for mycobacterial infections (Dinakaran et al., 2008).

properties

IUPAC Name |

10-fluoro-4-oxo-6H-pyrimido[1,2-b]indazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6FN3O3/c12-5-2-1-3-6-9(5)10-13-7(11(17)18)4-8(16)15(10)14-6/h1-4,14H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKYUPZJIBWNFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C3=NC(=CC(=O)N3N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Fluoro-4-oxo-1,4-dihydropyrimido[1,2-b]indazole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(4Ar,7aS)-6-methyl-5-oxo-2,3,4,4a,7,7a-hexahydropyrrolo[3,4-b]pyridin-1-yl]sulfonyl]pyridine-2-carbonitrile](/img/structure/B2835237.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,6-difluorobenzamide](/img/structure/B2835238.png)

![N-(2-chlorobenzyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2835239.png)

![3-(2-(7-(benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2835242.png)

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2835244.png)

![Tert-butyl 7-[3-(prop-2-enoylamino)propanoylamino]-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate](/img/structure/B2835247.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2835254.png)

![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2835255.png)